Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO and water, under open-air conditions, to yield 3,5-disubstituted isoxazoles . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized isoxazole derivatives.
Scientific Research Applications
Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a pharmacophore, binding to biological targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, some isoxazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) or as agonists/antagonists of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl isoxazole-5-carboxylate: Similar in structure but lacks the methoxymethyl group.
Methyl 5-methylisoxazole-3-carboxylate: Similar core structure with different substituents.
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester: Contains a benzoyloxymethyl group instead of a methoxymethyl group.
Uniqueness
Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-12-8(10)7-4-6(5-11-2)13-9-7/h4H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMMOZBGRLZRFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190167 | |
Record name | 3-Isoxazolecarboxylic acid, 5-(methoxymethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139297-52-2 | |
Record name | 3-Isoxazolecarboxylic acid, 5-(methoxymethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139297-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoxazolecarboxylic acid, 5-(methoxymethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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